Biochemical Potency: GSK2879552 IC50 of 16 nM vs. OG-L002 IC50 of 20 nM vs. Tranylcypromine (Weak LSD1 Activity)
In recombinant LSD1 biochemical assays, GSK2879552 demonstrates an IC50 of 16 nM for LSD1 inhibition . This represents a modest but measurable potency advantage over OG-L002 (IC50 = 20 nM) . More critically, GSK2879552 exhibits vastly superior potency compared to the parent scaffold tranylcypromine (TCP), which is a weak LSD1 inhibitor with poor biochemical activity and is primarily used clinically as a non-selective MAO inhibitor [1].
| Evidence Dimension | LSD1 Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | OG-L002: 20 nM; Tranylcypromine (TCP): Weak LSD1 inhibitor (>10 µM) |
| Quantified Difference | GSK2879552 is 1.25-fold more potent than OG-L002; substantially more potent (>600-fold) than TCP based on typical TCP LSD1 IC50 values |
| Conditions | Recombinant LSD1 enzyme assay using H3K4me2 peptide substrate |
Why This Matters
Higher biochemical potency enables use of lower compound concentrations in cellular and in vivo studies, reducing potential off-target effects and compound consumption costs.
- [1] Zheng YC, et al. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Curr Top Med Chem. 2019. View Source
